



Application Notes and Protocols for GaTx2 in Patch-Clamp Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Georgia anion toxin 2 (**GaTx2**) is a potent and highly selective peptide inhibitor of the voltage-gated chloride channel ClC-2.[1][2] Isolated from the venom of the Israeli desert scorpion Leiurus quinquestriatus hebraeus, **GaTx2** has emerged as an invaluable pharmacological tool for investigating the structure, function, and physiological roles of ClC-2 channels.[1][3] These channels are implicated in various physiological processes, including neuronal and epithelial cell function, and their dysfunction has been linked to conditions like epilepsy and inflammatory bowel disease.[4]

GaTx2 inhibits CIC-2 with exceptionally high affinity, exhibiting a voltage-dependent apparent dissociation constant (KD) in the low picomolar range, making it the most potent known inhibitor for any chloride channel.[1][3] Its mechanism of action is not a simple channel block, but rather a modification of the channel's gating properties.[1][4] **GaTx2** preferentially binds to the closed state of the CIC-2 channel, thereby slowing its activation and increasing the latency to first opening.[1][2][3][4] This unique mode of action, combined with its high specificity for CIC-2 over other CIC channels and various potassium channels, makes **GaTx2** an essential tool for isolating and studying CIC-2-mediated currents in patch-clamp experiments.[1][2][3]

These application notes provide detailed protocols for the use of **GaTx2** in patch-clamp electrophysiology, guidance on data interpretation, and a summary of its key quantitative characteristics to facilitate its effective use in research and drug development.



Data Presentation

Quantitative Pharmacological Data for GaTx2

Parameter	Value	Experimental Condition	Reference
Dissociation Constant (KD)	~20 pM	Voltage-dependent	[1]
22 ± 10 pM	Two-electrode voltage-clamp (TEVC) at -100 mV	[4][5]	
12 ± 5 pM	Multi-channel patch- clamp at -100 mV	[3][4]	
~50 pM	Apparent KD		_
On-rate (kon)	43 x 106 M-1s-1	TEVC recordings	[4]
Off-rate (koff)	0.0034 s-1	TEVC recordings	[3][4]
Molecular Weight	3191.25 Da	Synthetic peptide	[6]
Mechanism of Action	Gating modifier	Binds to the closed state, slows activation	[1][4]
Selectivity	High for CIC-2	No effect on CIC-0, CIC-1, CIC-3, CIC-4, CFTR, GABAC, CaCC, Kv1.2	[2]

GaTx2 Product Information and Storage



Parameter	Recommendation	Source
Appearance	White lyophilized solid	[6]
Solubility	Water and saline buffers (up to 1 mg/ml)	[6]
Storage (Powder)	-80°C for up to 2 years, -20°C for up to 1 year	[5]
Storage (Stock Solution)	-80°C for up to 6 months, -20°C for up to 1 month (in solvent)	[5]
Handling	Prepare aliquots to avoid repeated freeze-thaw cycles.	[7]

Experimental ProtocolsPreparation of GaTx2 Stock and Working Solutions

- a. Materials:
- Lyophilized GaTx2 peptide
- Ultrapure water or desired buffer (e.g., PBS)
- Low-protein-binding microtubes
- Pipettes and low-retention tips
- b. Protocol for 100 μM Stock Solution:
- Centrifuge the vial of lyophilized **GaTx2** briefly to collect the powder at the bottom.
- Refer to the batch-specific molecular weight on the certificate of analysis (e.g., ~3192.54 g/mol).
- To prepare a 100 μ M stock solution from 100 μ g of **GaTx2**, calculate the required volume of solvent. For example, for 100 μ g of **GaTx2** with a MW of 3192.54 g/mol , the volume would



be approximately 313 µL.

- Carefully add the calculated volume of ultrapure water or buffer to the vial.
- Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
- Aliquot the stock solution into low-protein-binding tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended.
- c. Preparation of Working Solutions:
- On the day of the experiment, thaw an aliquot of the GaTx2 stock solution on ice.
- Dilute the stock solution to the final desired concentration (typically in the pM to nM range) using the appropriate extracellular or pipette solution for your patch-clamp configuration.
- It is recommended to prepare the working solution fresh for each experiment.

Whole-Cell Patch-Clamp Protocol

- a. Objective: To study the effect of extracellularly applied **GaTx2** on CIC-2 currents in the whole-cell configuration.
- b. Solutions:
- External Solution (ACSF or similar): Containing physiological ion concentrations.
- Internal Solution: K-Gluconate based internal solution is commonly used. Ensure the pH and osmolarity are appropriately adjusted.[8][9]
- **GaTx2** Working Solution: **GaTx2** diluted in the external solution to the final concentration (e.g., 100 pM 10 nM).
- c. Protocol:
- Establish a stable whole-cell recording from a cell expressing CIC-2 channels.



- Record baseline CIC-2 currents. A typical voltage protocol to elicit CIC-2 currents involves
 holding the cell at a depolarized potential (e.g., -10 mV or 0 mV) where the channel is mostly
 closed, and then applying hyperpolarizing voltage steps (e.g., to -100 mV or -120 mV for
 several seconds) to activate the channel.[10][11] A subsequent depolarizing step (e.g., to
 +40 mV) can be used to record tail currents.[3]
- After recording stable baseline currents, perfuse the cell with the **GaTx2**-containing external solution. Due to the high affinity and slow off-rate of **GaTx2**, the onset of inhibition may take several minutes to reach a steady state.[3]
- Continuously record currents using the same voltage protocol to observe the time course of inhibition.
- To study voltage dependence, the degree of inhibition can be compared at different hyperpolarizing potentials.[2]
- Washout of GaTx2 is very slow, with a time constant of over 300 seconds, so recovery may
 be incomplete within a typical recording timeframe.[3]
- d. Data Analysis:
- Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse and the tail current amplitude before and after GaTx2 application.
- Analyze the activation kinetics by fitting the current trace to an exponential function to determine the time constant of activation (τ). GaTx2 is expected to slow the activation of CIC-2.[2]

Inside-Out Patch-Clamp Protocol

- a. Objective: To confirm that **GaTx2** does not act from the intracellular side.
- b. Solutions:
- Pipette Solution: Containing physiological ion concentrations.
- Bath Solution: Simulating the intracellular environment.



- GaTx2 Working Solution: GaTx2 diluted in the bath solution.
- c. Protocol:
- Establish a giga-ohm seal and excise an inside-out patch.
- Record single-channel or macroscopic currents from the patch in a control bath solution. Use a hyperpolarizing voltage protocol to activate CIC-2 channels.
- Perfuse the patch with the GaTx2-containing bath solution.
- Record currents to observe any changes. Previous studies have shown that GaTx2 is not
 effective when applied to the intracellular face of the channel.[3]

Outside-Out Patch-Clamp Protocol

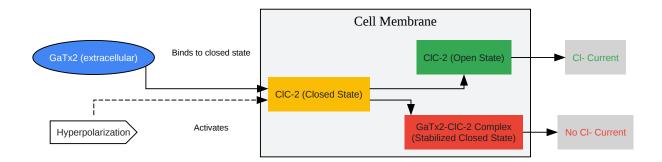
- a. Objective: To study the effect of **GaTx2** on ClC-2 at the single-channel level or in small membrane patches.
- b. Solutions:
- Pipette Solution: Simulating the intracellular environment.
- External Solution: Containing physiological ion concentrations.
- GaTx2 Working Solution: GaTx2 diluted in the external solution.
- c. Protocol:
- Establish a whole-cell configuration and then slowly retract the pipette to form an outside-out patch.[12]
- Record baseline single-channel or macroscopic CIC-2 currents in the control external solution.
- Perfuse the patch with the GaTx2-containing external solution.
- Record currents to observe the effect of **GaTx2** on channel gating. **GaTx2** is expected to increase the latency to the first channel opening and may alter the open probability without



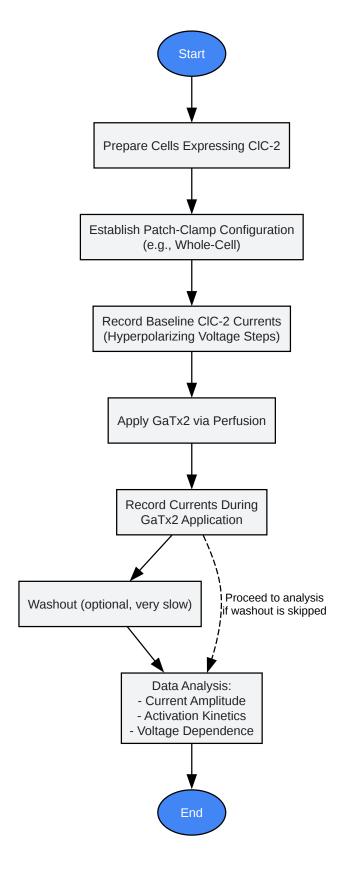
changing the single-channel conductance.[2][4]

Mandatory Visualizations









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